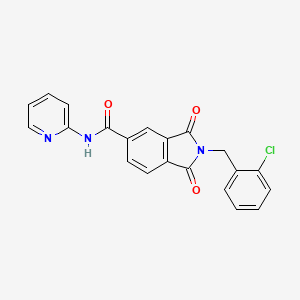![molecular formula C24H25N5O2S B14937079 N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14937079.png)
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a pyridine moiety, which is often found in pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a bromoketone with 2-aminopyridine under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method promotes C–C bond cleavage and forms the desired amide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as magnesium oxide nanoparticles (MgO NPs) can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The pyridine and benzothiazole moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-oxides, while reduction with hydrogen gas can yield reduced amines.
Aplicaciones Científicas De Investigación
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological and therapeutic value.
3-bromoimidazo[1,2-a]pyridines: Used in medicinal chemistry for their varied applications.
Uniqueness
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of a benzothiazole core and a pyridine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H25N5O2S |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C24H25N5O2S/c1-3-16(2)21(23(31)26-15-17-7-6-10-25-14-17)28-22(30)18-8-9-19-20(13-18)32-24(27-19)29-11-4-5-12-29/h4-14,16,21H,3,15H2,1-2H3,(H,26,31)(H,28,30)/t16-,21-/m0/s1 |
Clave InChI |
HXWKSCDWFYEPNF-KKSFZXQISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
SMILES canónico |
CCC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate](/img/structure/B14937003.png)
![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14937011.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14937012.png)
![N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14937021.png)
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14937027.png)
![4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid](/img/structure/B14937036.png)
![4-{[3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoyl]amino}benzamide](/img/structure/B14937042.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B14937049.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937051.png)
![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B14937054.png)
![6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B14937058.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937060.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937072.png)
